molecular formula C19H15ClN2O3 B3925901 N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide

Cat. No. B3925901
M. Wt: 354.8 g/mol
InChI Key: DLUGKOQKOSXEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. The compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways involved in B-cell receptor (BCR) and Fc receptor (FcR) activation.

Mechanism of Action

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide is a selective inhibitor of BTK, which is a crucial component of the BCR and FcR signaling pathways. BTK plays a critical role in the activation and proliferation of B-cells and is also involved in the activation of various immune cells, including macrophages and dendritic cells. Inhibition of BTK by this compound leads to the suppression of B-cell activation and proliferation, as well as the inhibition of immune cell activation and cytokine production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B-cell activation and proliferation, the inhibition of immune cell activation and cytokine production, and the induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of various types of cancer and autoimmune diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide. One area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can be used to predict patient response to the drug. Finally, the compound's potential for combination therapy with other drugs is also an area of interest for future research.

Scientific Research Applications

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer, including B-cell lymphomas and leukemias. In addition, this compound has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-15-9-8-14(21-19(24)17-7-4-10-25-17)12-16(15)22-18(23)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUGKOQKOSXEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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